4-BenzyloxyphenylMaraviroc
Description
The compound 4-({[4-(Benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]amino)butanoic acid (CAS: 1253527-98-8) is a structurally complex benzene derivative. Its molecular formula is C₂₅H₂₆FNO₃, with a molecular weight of 407.48 g/mol .
Properties
Molecular Formula |
C36H47F2N5O2 |
|---|---|
Molecular Weight |
619.8 g/mol |
IUPAC Name |
4,4-difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C36H47F2N5O2/c1-24(2)34-41-40-25(3)43(34)31-21-29-11-12-30(22-31)42(29)20-17-33(39-35(44)28-15-18-36(37,38)19-16-28)27-9-13-32(14-10-27)45-23-26-7-5-4-6-8-26/h4-10,13-14,24,28-31,33H,11-12,15-23H2,1-3H3,(H,39,44) |
InChI Key |
ZVDOVYMVSGQZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)NC(=O)C6CCC(CC6)(F)F)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BenzyloxyphenylMaraviroc typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-benzyloxyphenyl bromide.
Nucleophilic Substitution: The bromide is then subjected to a nucleophilic substitution reaction with Maraviroc under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of 4-BenzyloxyphenylMaraviroc involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent decomposition.
Purification: Employing advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-BenzyloxyphenylMaraviroc undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Phenols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-BenzyloxyphenylMaraviroc has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and receptor interactions.
Medicine: Investigated for its enhanced antiviral properties compared to Maraviroc.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-BenzyloxyphenylMaraviroc is similar to that of Maraviroc. It acts as a CCR5 antagonist, blocking the interaction between the CCR5 receptor and the HIV-1 gp120 protein This prevents the virus from entering and infecting human cells
Comparison with Similar Compounds
Comparison with Structurally Related Benzene Derivatives
Table 1: Key Properties of Compared Compounds
Functional Group Analysis
The butanoic acid chain could enable salt formation or hydrogen bonding, useful in drug formulation .
(4-Cyano-3-isobutoxyphenyl)boronic acid: The boronic acid group is pivotal in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in synthetic chemistry. The cyano and isobutoxy groups may tune electronic properties for catalytic applications .
4-(2-Fluorophenoxy)benzaldehyde: The aldehyde group is reactive in condensation reactions (e.g., Schiff base formation), and the fluorophenoxy substituent may influence aromatic electrophilic substitution reactivity .
4-(3-Bromophenyl)dibenzo[b,d]thiophene : The bromophenyl group facilitates further functionalization (e.g., via cross-coupling), while the dibenzothiophene core is common in organic electronics due to its electron-deficient nature .
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